![molecular formula C15H9ClFN3OS B2448153 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 330190-66-4](/img/structure/B2448153.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
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Overview
Description
“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
While specific chemical reactions involving “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide” are not available, compounds with a 1,3,4-thiadiazole moiety are known to undergo a variety of reactions. For instance, they can react with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide and its derivatives have been the focus of various scientific research applications, particularly in the areas of synthesis, structural analysis, and their potential biological activities. One study describes the synthesis and crystal structure analysis of related compounds, highlighting the structural differences introduced by substituents such as chlorine. These compounds exhibit different crystalline structures and molecular packing, influenced by intramolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding their chemical behavior and potential applications in materials science or pharmaceuticals (Banu et al., 2014).
Antiviral Activity
Research into the antiviral properties of thiadiazole sulfonamides, closely related to the core structure of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, has shown promising results. Synthesis of new derivatives and their evaluation against tobacco mosaic virus demonstrated certain compounds' effectiveness, suggesting potential applications in antiviral therapies (Chen et al., 2010).
Pharmacological Evaluation
A study on the pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors presents another application area. These compounds, designed and synthesized with essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in tests, indicating their potential as therapeutic agents (Faizi et al., 2017).
Photo-degradation Study
The photo-degradation behavior of pharmaceutical compounds containing thiazole, such as N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, has been investigated. This study provides insights into the stability of such compounds under light exposure, which is crucial for their development and storage as pharmaceuticals (Wu et al., 2007).
Inhibition of Corrosion
Research on the inhibition performance of thiadiazole derivatives against the corrosion of iron is another significant application. This study, through quantum chemical and molecular dynamics simulation, predicts the corrosion inhibition performances of various thiadiazole derivatives, providing a theoretical basis for developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have shown a wide range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to possess diverse biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities .
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYRPVZPAESMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679310 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
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